

Dihydromyricetin: A Comparative Guide to its Therapeutic Potential Based on Clinical Evidence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydromyristicin

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Introduction

Dihydromyricetin (DHM), a natural flavonoid extracted from plants such as *Ampelopsis grossedentata*, has garnered significant interest for its diverse pharmacological properties. Preclinical studies have highlighted its antioxidant, anti-inflammatory, and metabolism-regulating effects. This guide provides a comprehensive analysis of the current clinical trial evidence for DHM's therapeutic potential, offering a direct comparison with alternative treatments and detailing the experimental protocols of key studies.

Therapeutic Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)

A pivotal randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of DHM in patients with NAFLD. The study demonstrated significant improvements in liver health, glucose and lipid metabolism, and inflammatory markers.^[1]

Quantitative Data from Clinical Trial

Parameter	DHM Group (n=30) - Change from Baseline	Placebo Group (n=30) - Change from Baseline	P-value
Liver Enzymes			
Alanine Aminotransferase (ALT) (U/L)	-22.5 ± 18.3	-5.8 ± 15.7	<0.01
Aspartate Aminotransferase (AST) (U/L)	-15.6 ± 12.1	-4.2 ± 11.9	<0.01
Gamma-Glutamyl Transpeptidase (GGT) (U/L)	-18.9 ± 16.4	-3.7 ± 14.5	<0.01
Glucose Metabolism			
Fasting Blood Glucose (mmol/L)	-0.8 ± 0.9	-0.2 ± 0.7	<0.01
HOMA-IR	-1.2 ± 1.1	-0.3 ± 0.8	<0.01
Lipid Metabolism			
LDL-Cholesterol (mmol/L)	-0.4 ± 0.5	-0.1 ± 0.4	<0.05
Apolipoprotein B (ApoB) (g/L)	-0.15 ± 0.2	-0.05 ± 0.18	<0.05
Inflammatory Markers			
Tumor Necrosis Factor-alpha (TNF-α) (pg/mL)	-2.8 ± 2.1	-0.5 ± 1.9	<0.01

Data adapted from Chen S, et al. (2015).[\[1\]](#)

Comparison with an Alternative Therapy: Silymarin (Milk Thistle)

While direct clinical trials comparing DHM and Silymarin are limited, a comparison of their primary mechanisms and available evidence provides valuable insights.

Feature	Dihydromyricetin (DHM)	Silymarin (Milk Thistle)
Primary Active Compound	Dihydromyricetin	Silymarin complex (silybin, etc.)
Main Mechanism	Modulates GABA-A receptors, enhances alcohol metabolism, antioxidant, anti-inflammatory	Potent antioxidant, membrane stabilizer, anti-inflammatory, antifibrotic
Best For	Alcohol-related liver stress, hangover prevention, NAFLD	General liver protection, toxin-induced liver damage, cirrhosis support
Clinical Evidence in NAFLD	Demonstrated improvement in liver enzymes, glucose/lipid metabolism, and inflammation in a randomized controlled trial. [1]	Evidence for improvement in liver enzymes, but data on metabolic parameters is less consistent.

Therapeutic Potential in Alcohol-Associated Liver Disease

While clinical data is still emerging, a Phase I dose-escalation study is underway to evaluate the safety and pharmacokinetics of DHM for treating alcohol-associated liver disease.[\[2\]](#)

Preclinical studies have shown that DHM can protect the liver from alcohol-induced injury by enhancing ethanol metabolism, reducing lipid accumulation, and suppressing inflammatory responses.[\[3\]](#)[\[4\]](#)

Comparison with Standard of Care for Alcohol Use Disorder: Naltrexone and Acamprosate

Direct clinical comparisons between DHM and FDA-approved treatments for alcohol use disorder are not yet available. However, preclinical evidence suggests DHM may have a unique mechanism of action.

Feature	Dihydromyricetin (DHM) (Preclinical)	Naltrexone	Acamprosate
Mechanism of Action	Antagonizes alcohol's effects on GABA-A receptors, reduces withdrawal symptoms, and decreases voluntary alcohol consumption in animal models. [5]	Opioid antagonist that reduces the rewarding effects of alcohol.	Modulates glutamate and GABA neurotransmission to reduce withdrawal symptoms.
Primary Efficacy	Reduces intoxication and withdrawal symptoms in rats. [5]	Reduces heavy drinking days and cravings. [6] [7]	Promotes abstinence. [6] [7]

Therapeutic Potential in Metabolic Syndrome

DHM has shown promise in improving features of metabolic syndrome, particularly in the context of type 2 diabetes.

Comparison with Metformin in Type 2 Diabetes

A double-blind, randomized clinical trial is comparing the effects of DHM and metformin on glycemic control, insulin sensitivity, and insulin secretion in patients with type 2 diabetes.[\[8\]](#) Preclinical studies suggest that DHM can improve insulin sensitivity and glucose uptake.[\[9\]](#)

Feature	Dihydromyricetin (DHM)	Metformin
Mechanism of Action	Activates AMPK signaling pathway, improves insulin sensitivity.[9]	Activates AMPK, reduces hepatic glucose production, improves insulin sensitivity.
Primary Outcome Measures in Clinical Trial	Changes in fasting and postprandial glucose, HbA1c, insulin sensitivity, and insulin secretion.[8]	Established first-line therapy for type 2 diabetes with proven efficacy in glycemic control.[10] [11]

Experimental Protocols

Protocol for DHM in Nonalcoholic Fatty Liver Disease

- Study Design: A randomized, double-blind, placebo-controlled clinical trial.
- Participants: 60 adult patients diagnosed with NAFLD.
- Intervention: Participants were randomly assigned to receive either two 150 mg capsules of DHM or two placebo capsules, twice daily for three months.
- Primary Outcome Measures: Changes in serum levels of liver enzymes (ALT, AST, GGT), glucose, and lipids (LDL-c, ApoB).
- Secondary Outcome Measures: Changes in HOMA-IR index, and serum levels of TNF- α , cytokeratin-18 fragment, fibroblast growth factor 21, and adiponectin.
- Biochemical Analysis: Serum levels of all markers were measured at baseline and at the end of the three-month intervention period.[1]

Protocol for Phase I Study of DHM in Alcohol-Associated Liver Disease

- Study Design: A single-center, open-label, dose-escalation study.
- Participants: 12 healthy volunteers.

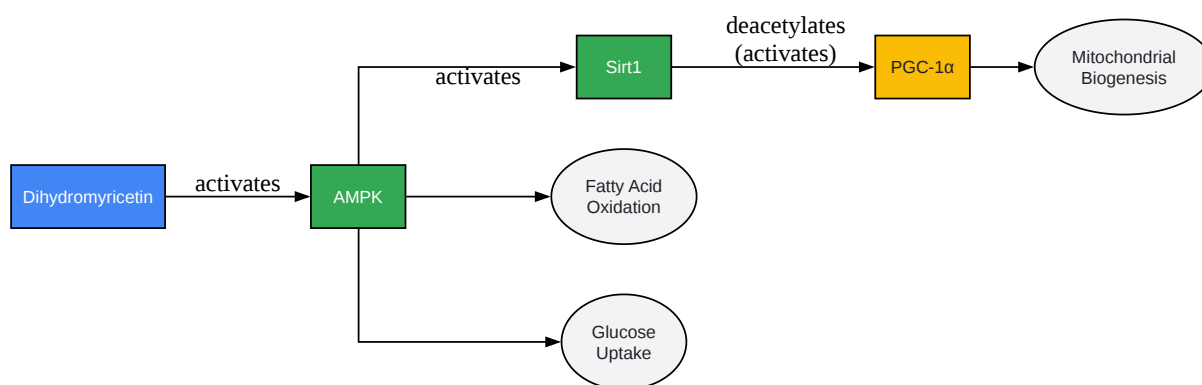
- Intervention: Participants are divided into four cohorts receiving escalating doses of DHM (300 mg to 900 mg), some in combination with L-lysine, administered as a liquid suspension or oral solution over a 24-hour period.
- Primary Outcome Measures: To assess the safety and tolerability of DHM and to determine the maximum tolerated dose.
- Secondary Outcome Measures: To characterize the pharmacokinetic profile of DHM.
- Data Collection: Blood samples are collected at uniform intervals to measure DHM levels.[2]

Signaling Pathways and Mechanisms of Action

DHM exerts its therapeutic effects through the modulation of several key signaling pathways.

AMPK/Sirt-1 Signaling Pathway

DHM is a known activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3][12][13] Activation of AMPK by DHM leads to the subsequent activation of Sirtuin 1 (Sirt1), which together play a crucial role in improving mitochondrial function, reducing oxidative stress, and regulating glucose and lipid metabolism. [12][14][15]

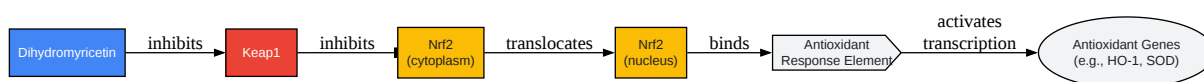


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DHM activates the AMPK/Sirt1 signaling pathway.

Nrf2 Signaling Pathway

DHM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[16][17] DHM can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[4][18][19][20][21]

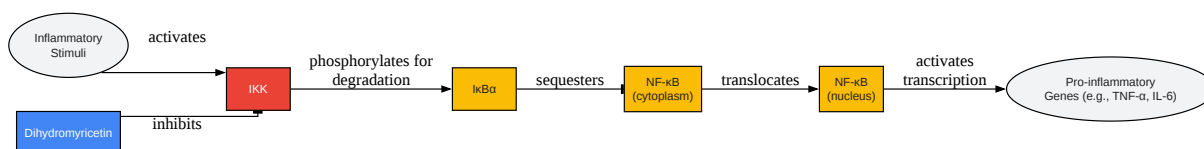


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DHM activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

DHM exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24] By suppressing the activation of IKK and the subsequent phosphorylation and degradation of IκBα, DHM prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines.[23][24][25]



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DHM inhibits the NF-κB inflammatory pathway.

Conclusion and Future Directions

The available clinical and preclinical evidence suggests that Dihydromyricetin holds significant therapeutic potential, particularly in the management of non-alcoholic fatty liver disease and metabolic syndrome. Its multifaceted mechanism of action, targeting key pathways involved in metabolism, inflammation, and oxidative stress, makes it a promising candidate for further investigation. However, a notable limitation is its low bioavailability, which is an active area of research for the development of more effective formulations.

Future research should focus on larger, long-term clinical trials to establish the efficacy and safety of DHM in various conditions. Direct comparative studies against standard-of-care treatments are crucial to determine its place in clinical practice. Further elucidation of its molecular targets and signaling pathways will also be vital for optimizing its therapeutic application.

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- To cite this document: BenchChem. [Dihydromyricetin: A Comparative Guide to its Therapeutic Potential Based on Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200315#clinical-trial-evidence-for-the-therapeutic-potential-of-dihydromyricetin]

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